Estradiol-3b-glucoside
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Overview
Description
Estradiol-3b-glucoside is a naturally occurring compound that belongs to the class of estrogenic substances. It is a glucoside derivative of estradiol, a primary female sex hormone responsible for the regulation of the reproductive and secondary sexual characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol-3b-glucoside can be synthesized through several chemical reactions involving estradiol and glucose derivatives. One common method involves the glycosylation of estradiol using glucose or its derivatives under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound, often using advanced techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Estradiol-3b-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups.
Scientific Research Applications
Estradiol-3b-glucoside has several applications in scientific research, including:
Chemistry: It is used as a substrate in chemical synthesis and as a model compound for studying glycosylation reactions.
Biology: The compound is utilized in biological studies to investigate the role of estrogen in various physiological processes.
Medicine: this compound has potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related conditions.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which estradiol-3b-glucoside exerts its effects involves binding to estrogen receptors in target cells. This binding triggers a cascade of molecular events that lead to the activation of specific signaling pathways, ultimately influencing gene expression and cellular functions. The compound's molecular targets include estrogen receptors ERα and ERβ, which are involved in various physiological processes.
Comparison with Similar Compounds
Estradiol-3-glucuronide
Ethynyl estradiol-3-b-D-glucuronide
Estradiol-17β-D-glucuronide
Properties
CAS No. |
31299-96-4 |
---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24+/m1/s1 |
InChI Key |
NBTNMFAIKGGNJL-HWSDENIXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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